molecular formula C9H11F3N2O2S2 B6350613 4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide CAS No. 1206524-35-7

4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide

Cat. No.: B6350613
CAS No.: 1206524-35-7
M. Wt: 300.3 g/mol
InChI Key: HQQLYVCIGTYROU-UHFFFAOYSA-N
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Description

4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C₉H₁₁F₃N₂O₂S₂ and a molecular weight of 300.321 g/mol . This compound is known for its unique structure, which includes a trifluoromethylthio group attached to an ethyl chain, linked to a benzenesulfonamide moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: A simpler analog without the trifluoromethylthioethyl group.

    4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A derivative with a pyrimidinyl group.

    4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide: Another pyrimidinyl derivative.

Uniqueness

4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide is unique due to the presence of the trifluoromethylthioethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-amino-N-[2-(trifluoromethylsulfanyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S2/c10-9(11,12)17-6-5-14-18(15,16)8-3-1-7(13)2-4-8/h1-4,14H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQLYVCIGTYROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCCSC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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